2-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)acetamide
Description
2-(4-Methoxybenzenesulfonyl)-N-(naphthalen-1-yl)acetamide is a sulfonamide-containing acetamide derivative characterized by a naphthalene moiety and a 4-methoxybenzenesulfonyl group. The compound’s structure combines aromatic and sulfonamide functionalities, which are often associated with diverse pharmacological activities, including enzyme inhibition and anticancer properties . Its synthesis typically involves coupling reactions between sulfonyl chlorides and acetamide precursors, followed by purification via crystallization or chromatography.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-24-15-9-11-16(12-10-15)25(22,23)13-19(21)20-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZJXYDRNPADSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)acetamide typically involves the reaction of naphthalen-1-ylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a sulfone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzenesulfonyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The naphthalene ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)acetamide with key analogs, focusing on structural features, pharmacological activities, and physicochemical properties.
Substituent Variations in Sulfonamide-Acetamide Derivatives
Key Observations :
- Anticancer Activity : Quinazoline-sulfonyl derivatives (e.g., compound 38) exhibit superior activity compared to simpler sulfonamides, likely due to enhanced π-π stacking and hydrogen bonding with cellular targets .
- Enzyme Inhibition : Piperidine or morpholine substituents (e.g., in compound 40 from ) improve selectivity for MAO-A/B or cholinesterases, whereas the naphthalene moiety contributes to hydrophobic interactions .
- Crystallographic Behavior : Substituents like halogens (Cl, F) influence molecular packing. For example, N-(3-chloro-4-fluorophenyl) derivatives form robust hydrogen-bonded networks, critical for stability .
Pharmacological Activity Trends
- Anticancer Agents : Derivatives with heterocyclic cores (e.g., quinazoline, pyrimidine) show higher potency than those with simple aryl groups. For instance, compound 38 () targets multiple cancer cell lines (HCT-1, MCF-7) with IC₅₀ values <1 µM, while simpler acetamides (e.g., N-naphthalen-1-yl derivatives) lack comparable efficacy .
- Enzyme Inhibitors : MAO-B and cholinesterase inhibitors often feature rigid aromatic systems (naphthalene) paired with flexible amine groups (piperidine, morpholine). The target compound’s methoxy group may mimic these effects by modulating electron density and steric bulk .
Physicochemical Properties
- Solubility : Sulfonamide groups generally enhance aqueous solubility, but bulky substituents (naphthalene) counteract this effect. For example, N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide has lower solubility than its phenyl analogs .
- Thermal Stability : Compounds with halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) exhibit higher melting points (>200°C) due to stronger intermolecular forces, as seen in related crystal structures .
Biological Activity
2-(4-Methoxybenzenesulfonyl)-N-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 341.42 g/mol. The compound features a naphthalene moiety linked to an acetamide group through a sulfonyl functional group, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H19NO3S |
| Molecular Weight | 341.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group may enhance binding affinity and specificity towards target proteins, leading to modulation of their activity. This mechanism can result in various therapeutic effects, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of apoptotic pathways involving proteins like Mcl-1, a member of the Bcl-2 family .
Antimicrobial Properties
The compound has also demonstrated potential antimicrobial activity. Research has shown that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, which is crucial for bacterial survival.
Case Studies
- Anticancer Efficacy : A study evaluating the effects of sulfonamide derivatives on human cancer cell lines reported that certain structural modifications led to enhanced cytotoxicity against breast and prostate cancer cells. The study highlighted the importance of the methoxy group in increasing lipophilicity and cellular uptake .
- Antimicrobial Testing : In vitro testing revealed that related compounds exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for folate metabolism in bacteria.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicates that modifications in the naphthalene moiety or the sulfonamide group can significantly affect the biological activity of these compounds. For example, substituents on the naphthalene ring can enhance potency by improving binding interactions with target proteins.
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increased lipophilicity |
| Variation in sulfonamide structure | Enhanced enzyme inhibition |
Pharmacokinetics
Studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. These properties are essential for therapeutic applications and warrant further investigation into their clinical efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
